![molecular formula C21H18N2O2 B4535019 N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4535019.png)
N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide
Description
The chemical compound N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide is of interest due to its potential applications in various fields, such as materials science, medicinal chemistry, and as a building block in organic synthesis. This compound can be synthesized through various chemical methods and possesses unique molecular and chemical properties that merit detailed analysis.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, cyclopropanation of allylic alcohols, and electrophilic cyanation techniques. For instance, N-Allenyl cyanamides have been synthesized using a one-pot deoxycyanamidation-isomerization approach, highlighting the versatility of cyanamide groups in synthesizing complex molecules (Ayres et al., 2018). Additionally, electrophilic cyanation of aryl and heteroaryl bromides with N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed for the synthesis of benzonitriles, indicating a potential pathway for introducing the cyanomethyl group (Anbarasan, Neumann, & Beller, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide has been characterized using techniques such as single crystal X-ray diffraction, which provides insights into their crystallography and geometry. For example, the crystal structure of certain derivatives reveals specific conformational features and molecular orientations stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives involves interactions with various reagents and participation in cycloaddition reactions. For instance, intramolecular cycloaddition reactions of ammonium bromides have led to the synthesis of biologically active salts, highlighting the compound's potential in synthesizing complex structures with biological activity (Chukhajian et al., 2020).
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-naphthalen-2-yloxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15(21(24)23-19-9-6-16(7-10-19)12-13-22)25-20-11-8-17-4-2-3-5-18(17)14-20/h2-11,14-15H,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRWXDKOADHCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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